molecular formula C11H17N3O B3018018 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1286698-27-8

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B3018018
CAS No.: 1286698-27-8
M. Wt: 207.277
InChI Key: VPZZEJKKXSCYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone is a chemical compound that features a pyrazole ring attached to a piperidine ring via a methylene bridge, with an ethanone group attached to the piperidine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the pyrazole to the piperidine ring: This step involves the reaction of the pyrazole with a piperidine derivative, often using a methylene bridge formed by a formaldehyde condensation reaction.

    Introduction of the ethanone group: The final step involves the acylation of the piperidine nitrogen with an ethanone derivative, such as acetyl chloride, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethanone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Corresponding substituted ethanone derivatives.

Scientific Research Applications

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

  • 1-(4-(1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
  • 1-(4-(1H-triazol-1-yl)methyl)piperidin-1-yl)ethanone

Uniqueness: 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole and triazole derivatives. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-10(15)13-7-3-11(4-8-13)9-14-6-2-5-12-14/h2,5-6,11H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZZEJKKXSCYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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